

What is the pharmacology of TTI-0102?

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Compound of Interest

Compound Name:	NIC-0102
Cat. No.:	B10830893

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An In-depth Technical Guide to the Pharmacology of TTI-0102

Introduction

TTI-0102 is a clinical-stage, novel prodrug of cysteamine, classified as a New Chemical Entity (NCE).^[1] It is an asymmetric disulfide composed of cysteamine and pantetheine.^[2] Developed by Thiogenesis Therapeutics, TTI-0102 is engineered to overcome the limitations of traditional thiol-based drugs, particularly cysteamine, which has a short half-life and is associated with significant gastrointestinal side effects and a strong body odor.^{[1][3][4]} TTI-0102 is being investigated for the treatment of various pediatric and mitochondrial diseases characterized by oxidative stress, including Mitochondrial Encephalomyopathy, Lactic Acidosis, and Stroke-like episodes (MELAS), Leigh syndrome spectrum, nephropathic cystinosis, and pediatric Metabolic Associated Steatohepatitis (MASH).^{[1][5]}

Pharmacology

Mechanism of Action

TTI-0102 functions as a precursor to cysteamine, gradually releasing it through a two-step metabolic process. This controlled release is designed to mitigate the side effects associated with the rapid absorption of conventional cysteamine.^{[1][2]}

- Step 1 (Gastrointestinal Tract): Upon oral administration, TTI-0102 interacts with other thiols in the gastrointestinal tract, leading to the release of the first cysteamine molecule.^[2]

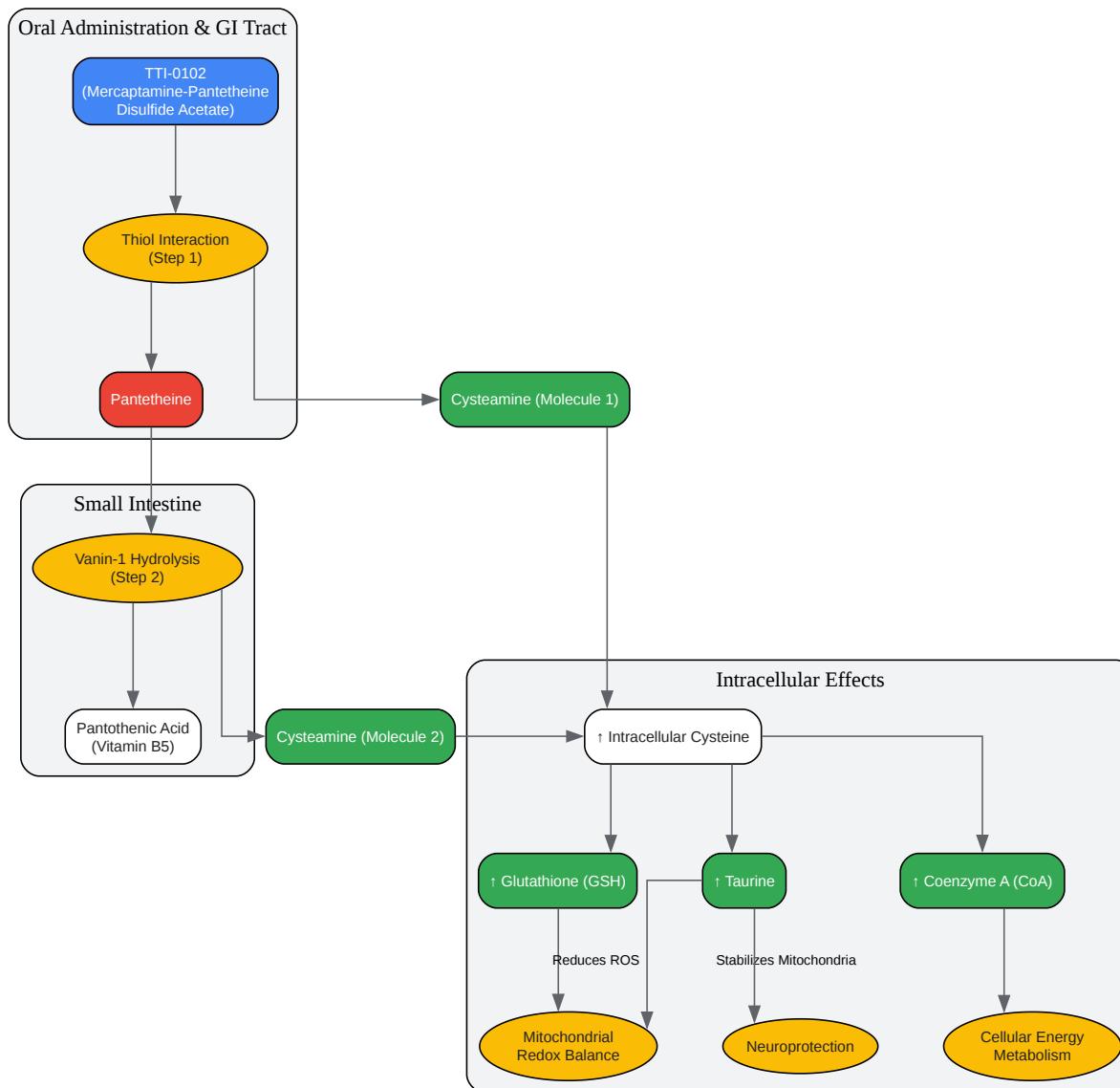
- Step 2 (Small Intestine): The remaining molecule, pantetheine, proceeds to the small intestine, where it is hydrolyzed by enzymes like Vanin-1 to release a second cysteamine molecule and pantothenic acid (Vitamin B5).[2]

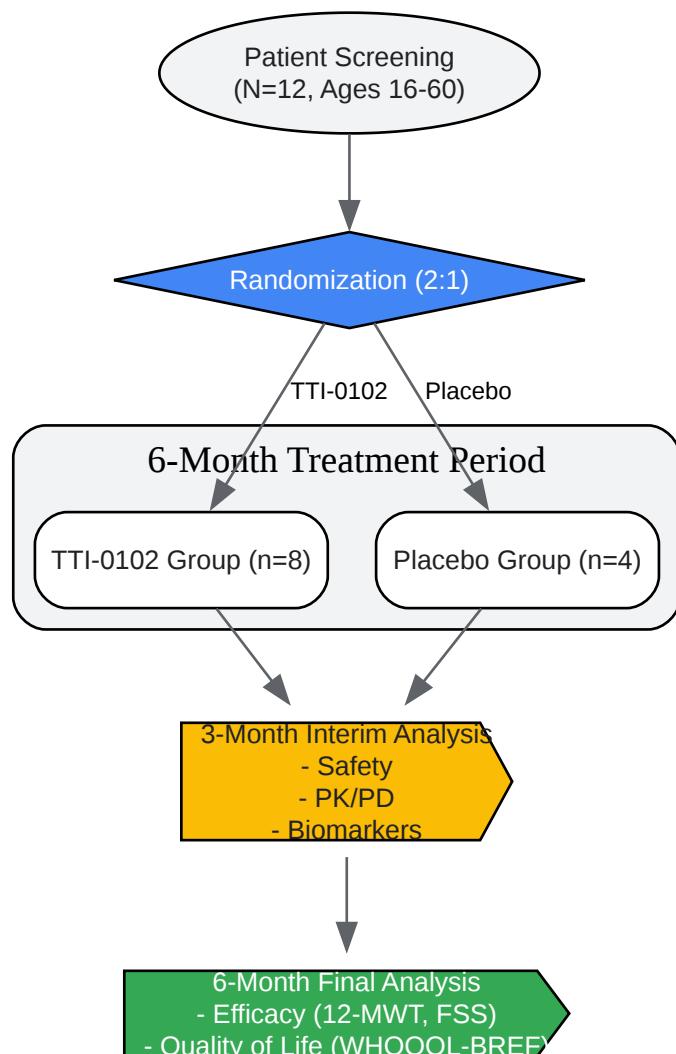
The released cysteamine is a pivotal thiol compound that boosts intracellular levels of cysteine. Cysteine is the rate-limiting precursor for the synthesis of three critical molecules essential for mitochondrial health and cellular protection: glutathione (GSH), taurine, and coenzyme A (CoA).[1][6]

- Glutathione (GSH) Synthesis: As the body's most abundant intracellular antioxidant, glutathione plays a crucial role in neutralizing reactive oxygen species (ROS), maintaining mitochondrial redox balance, and recycling other antioxidants.[1][6] By increasing the substrate for GSH synthesis, TTI-0102 helps combat the oxidative stress central to many mitochondrial diseases.[5][7]
- Taurine Production: TTI-0102 is metabolized into taurine, an amino acid that supports mitochondrial function, modulates antioxidant enzymes, stabilizes cellular membranes, and aids in calcium signaling.[1][5] Its production may also contribute to reducing seizures.[3][4]
- Coenzyme A (CoA) Production: CoA is a vital cofactor in cellular energy metabolism, particularly through the Krebs cycle, and has been shown to protect cells from metabolic and oxidative stress.[1]
- Other Mechanisms: TTI-0102 has been noted to promote the increase of Brain-Derived Neurotrophic Factor (BDNF) and, in the context of liver fibrosis, may block the proliferation of hepatic stellate cells.[2][5] For viral applications, it has been suggested to bind to the ACE2 receptor.[5]

Signaling and Metabolic Pathways

The following diagram illustrates the metabolic breakdown of TTI-0102 and its subsequent impact on cellular antioxidant and metabolic pathways.





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